molecular formula C13H24N2O4 B190287 Di-tert-butyl pyrazolidine-1,2-dicarboxylate CAS No. 146605-64-3

Di-tert-butyl pyrazolidine-1,2-dicarboxylate

Cat. No.: B190287
CAS No.: 146605-64-3
M. Wt: 272.34 g/mol
InChI Key: VTJVHTYTEYACIY-UHFFFAOYSA-N
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Description

Di-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS: 146605-64-3) is a pyrazolidine-based compound featuring two tert-butyl ester groups at the 1- and 2-positions of the five-membered heterocyclic ring. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of hydrazine derivatives, pharmaceutical scaffolds, and chiral catalysts . Its synthesis typically involves cyclization reactions between di-tert-butyl azodicarboxylate and 1,3-dibromopropane under basic conditions (e.g., NaH/THF), yielding the product in 68–96% efficiency depending on the method . The tert-butyl groups enhance solubility in nonpolar solvents, rendering the compound an oil at room temperature, while derivatives with aromatic substituents (e.g., phenyl or naphthyl groups) exhibit similar physical properties . Spectroscopic characterization, including ¹H NMR (δ 1.36 ppm for tert-butyl protons) and HRMS, confirms its structural integrity .

Properties

IUPAC Name

ditert-butyl pyrazolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-8-7-9-15(14)11(17)19-13(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJVHTYTEYACIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464135
Record name Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146605-64-3
Record name 1,2-Bis(1,1-dimethylethyl) 1,2-pyrazolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146605-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl pyrazolidine-1,2-dicarboxylate can be synthesized through the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (BOC anhydride) in methanol. The reaction is typically carried out under ice bath conditions, followed by stirring at room temperature for several hours. The resulting product is then isolated by filtration and washed with hexane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl pyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidine-1,2-dicarboxylate derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Di-tert-butyl pyrazolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl pyrazolidine-1,2-dicarboxylate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Key Compounds:

Di-tert-butyl 3-phenylpyrazolidine-1,2-dicarboxylate

  • Structure : Incorporates a phenyl group at the 3-position of the pyrazolidine ring.
  • Synthesis : Synthesized via BF₃·Et₂O-mediated dehydration of a hydroxy precursor, yielding 68% as an oil .
  • Properties : Similar solubility to the parent compound but with altered reactivity due to steric and electronic effects of the phenyl group.

tert-Butyl Benzyl Pyrazolidine-1,2-dicarboxylate (148)

  • Structure : Features a benzyl substituent.
  • Synthesis : Prepared via alkylation with 1,3-dibromopropane under NaOH/TEAB conditions (79% yield) .
  • Applications : Used in iminium ion catalysis studies, highlighting its role in asymmetric synthesis .

Table 1: Comparison of Pyrazolidine Dicarboxylate Analogues

Compound Name Molecular Formula Physical State Yield (%) Key Spectral Data (¹H NMR) Reference ID
Di-tert-butyl pyrazolidine-1,2-dicarboxylate C₁₃H₂₄N₂O₄ Oil 68–96 δ 1.36 (s, C(CH₃)₃)
Di-tert-butyl 3-phenylpyrazolidine-1,2-dicarboxylate C₁₉H₂₆N₂O₄ Oil 68 δ 8.55 (br, NH)
tert-Butyl benzyl pyrazolidine-1,2-dicarboxylate C₂₀H₂₈N₂O₄ Solid 79 δ 3.95 (q, J=7.1 Hz, CH₂)

Pyrrolidine and Piperazine Derivatives

Key Compounds:

Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

  • Structure : Pyrrolidine ring (5-membered, one N atom) with a hydroxyl group.
  • Synthesis : Tosylation of a hydroxy precursor yields 96% as a solid (mp 98–99°C) .
  • Applications : Intermediate in positron emission tomography (PET) imaging agents .

Di-tert-butyl Piperazine-1,2-dicarboxylate Structure: Piperazine ring (6-membered, two N atoms). Synthesis: Hydrogenation with Pd/C in methanol . Properties: Higher molecular weight (286.37 g/mol) and rigidity compared to pyrazolidine analogues .

Table 2: Pyrrolidine/Piperazine vs. Pyrazolidine Derivatives

Compound Name Ring Size Molecular Formula Physical State Melting Point (°C) Reference ID
This compound 5 (2N) C₁₃H₂₄N₂O₄ Oil -
Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate 5 (1N) C₁₄H₂₄N₂O₅ Solid 98–99
Di-tert-butyl piperazine-1,2-dicarboxylate 6 (2N) C₁₄H₂₆N₂O₄ Not reported -

Triazolidine and Other Heterocyclic Derivatives

Key Compounds:

Di-tert-butyl 3-(MIDA-boryl)-5-oxo-1,2,4-triazolidine-1,2-dicarboxylate (6f) Structure: Triazolidine core with a boronate ester. Synthesis: Prepared via DIPEA/DPPA catalysis (mp 172–177°C) . Applications: Potential use in Suzuki-Miyaura cross-coupling reactions due to the MIDA-boryl group .

Table 3: Heterocyclic Derivatives Comparison

Compound Name Heterocycle Key Functional Groups Melting Point (°C) Reference ID
This compound Pyrazolidine tert-Butyl esters -
Di-tert-butyl 3-(MIDA-boryl)-5-oxo-triazolidine-1,2-dicarboxylate Triazolidine MIDA-boryl, ketone 172–177

Biological Activity

Di-tert-butyl pyrazolidine-1,2-dicarboxylate (DBPDC) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological properties of DBPDC, including its synthesis, pharmacological effects, and relevant case studies.

This compound has the chemical formula C13H24N2O4C_{13}H_{24}N_2O_4 and a molecular weight of 272.35 g/mol. The compound is characterized by two tert-butyl groups and two carboxylate functionalities attached to a pyrazolidine ring. The synthesis of DBPDC typically involves the reaction of di-tert-butyl hydrazodiformate with suitable reagents under controlled conditions, resulting in a high yield of the product .

Pharmacological Activities

DBPDC exhibits a range of biological activities that have been explored in various studies:

  • Antioxidant Activity : Research indicates that DBPDC possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
  • Antimicrobial Effects : Compounds related to pyrazolidines have shown antibacterial properties. Studies have indicated that DBPDC and its derivatives may inhibit the growth of certain bacterial strains, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Potential : Preliminary investigations into the anticancer effects of DBPDC suggest that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
  • Enzyme Inhibition : DBPDC has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promise as an inhibitor of serine peptidases, which are involved in various physiological processes .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of DBPDC:

  • Antioxidant Study :
    • A study assessed the antioxidant capacity of DBPDC using various assays (DPPH, ABTS). Results indicated a significant reduction in free radical levels, demonstrating its potential as an antioxidant agent.
  • Antimicrobial Evaluation :
    • In vitro tests were conducted against Gram-positive and Gram-negative bacteria. DBPDC exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity :
    • In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with DBPDC resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings, indicating that DBPDC could be a lead compound for further anticancer drug development.
  • Enzyme Inhibition Assays :
    • DBPDC was tested against serine peptidases, showing competitive inhibition with IC50 values indicating effective enzyme blockade at low concentrations. This suggests potential therapeutic applications in diseases where these enzymes play a critical role.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMethodologyKey FindingsReference
AntioxidantDPPH, ABTS assaysSignificant reduction in free radicals
AntimicrobialIn vitro bacterial assaysInhibition of S. aureus and E. coli growth
AnticancerCell viability assaysInduced apoptosis in HeLa and MCF-7 cells
Enzyme inhibitionIC50 determinationCompetitive inhibition of serine peptidases

Q & A

Q. What are the standard synthetic routes for preparing Di-tert-butyl pyrazolidine-1,2-dicarboxylate?

The compound is synthesized via nucleophilic substitution between di-tert-butyl azodicarboxylate and 1,3-dibromopropane in aprotic solvents, achieving yields up to 85% . Alternative routes involve cyclization reactions using MIDA-boryl intermediates under catalytic conditions (e.g., DIPEA/DPPA in MeCN), producing derivatives like Di-tert-butyl 3-(MIDA-boryl)-5-oxo-1,2,4-triazolidine-1,2-dicarboxylate (6f) with yields dependent on reaction time and stoichiometry .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on multi-spectroscopic analysis:

  • NMR : 1H^1H, 13C^{13}C, and 11B^{11}B NMR verify backbone connectivity and substituent positioning .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+Na]+^+ peaks for derivatives like 6e and 6g) .
  • IR : Absorption bands (e.g., C=O stretches at 1740–1700 cm1^{-1}) validate functional groups .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (e.g., MeCN, DMF) enhance reaction rates, while bases like DIPEA or K2_2CO3_3 facilitate deprotonation. Catalytic DMAP or TBAB improves yields in SN2 or coupling reactions .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?

Chiral HPLC with ODH columns (n-hexane/i-PrOH = 95/5, λ = 210 nm) resolves enantiomers. For example, (3R,5S)-di-tert-butyl 3-hydroxy-5-(naphthalen-2-yl)pyrazolidine-1,2-dicarboxylate shows distinct retention times (major: 9.8 min; minor: 5.2 min) .

Q. What strategies enable functionalization of the pyrazolidine ring?

  • Electrophilic substitution : MIDA-boryl groups are introduced via DIC/DMAP-mediated coupling .
  • Alkylation : 4-Nitrobenzyl bromide reacts with the triazolidine intermediate (6f) in DMF/K2_2CO3_3, forming 6g with regioselectivity .
  • Catalytic desymmetrization : Rhodium catalysts enable enantioselective carbonylations of mesoalkenes, generating chiral hydrazine derivatives .

Q. How does X-ray crystallography contribute to structural analysis?

Monoclinic crystal systems (e.g., space group P21/cP2_1/c) reveal bond angles and torsional strain. For Di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate, parameters include a=14.0172a = 14.0172 Å, β=103.772°β = 103.772°, and Z=4Z = 4, validated via refinement (R[F2]=0.063R[F^2] = 0.063) .

Q. What computational methods support mechanistic studies of its reactivity?

DFT calculations model transition states for cycloaddition or ring-opening reactions. HRMS-validated intermediates (e.g., m/z 455.2142 for [M+Na]+^+ in 6e) align with theoretical mass predictions .

Q. How do steric effects influence its stability under varying conditions?

tert-Butyl groups provide steric shielding, reducing hydrolysis rates in acidic media. Stability assays in MeCN/H2_2O (1:1) at 25°C show >90% integrity over 24 hours, monitored via 1H^1H NMR .

Methodological Considerations

  • Contradictions in Data : While reports high yields for MIDA-boryl derivatives, scalability may vary with solvent purity or catalyst loading.
  • Safety Protocols : No ecological toxicity data exists for this compound; handle under inert atmospheres and dispose via incineration .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Di-tert-butyl pyrazolidine-1,2-dicarboxylate
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